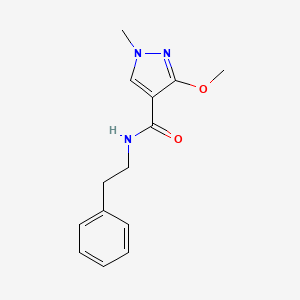

![molecular formula C15H18O2 B2943062 6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one CAS No. 934824-60-9](/img/structure/B2943062.png)

6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

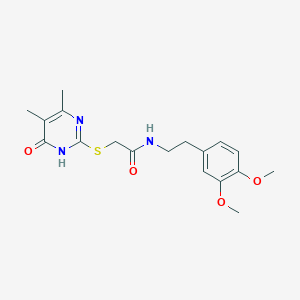

6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one is a chemical compound with the molecular formula C15H18O2 . It is available from various suppliers .

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved sources .Aplicaciones Científicas De Investigación

Enzyme-catalyzed Asymmetric Synthesis

Enzyme-catalyzed reactions have been employed for the asymmetric synthesis of spiro[3.3]heptane derivatives, showcasing the potential for producing optically active compounds. Such methodologies could be applicable for synthesizing 6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one with specific stereochemistry, which may have implications in materials science or as intermediates in organic synthesis (Naemura & Furutani, 1990).

Novel Bornane Synthesis

Research into the solvolysis reactions of spiro compounds has led to novel synthetic pathways for bornane derivatives. This work may offer insights into new strategies for manipulating the spiro[3.3]heptan-2-one backbone for the synthesis of complex, biologically relevant structures (Föhlisch, Abu Bakr, & Fischer, 2002).

Cycloaddition Reactions and Rearrangements

Cycloaddition reactions involving spiro compounds have been studied, leading to novel rearrangements and potentially providing new pathways for functionalizing this compound for specific applications in organic synthesis (Şenol et al., 2016).

Electrochemical Studies

Electrochemical studies on spiro compounds reveal insights into their redox properties, which could be relevant for applications in electronic materials or as sensors. Understanding the electrochemical behavior of spiro[3.3]heptan-2-one derivatives may unlock new functionalities for these compounds (Mattiello & Rampazzo, 2001).

Polymerization and Material Applications

The cationic polymerization of spiro compounds, such as spiro[2,4]hepta-4,6-diene, demonstrates their potential utility in creating novel polymeric materials with unique properties. These findings could be extrapolated to the polymerization behavior of this compound, indicating its utility in material science (Kunitake, Ochiai, & Ohara, 1975).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(phenylmethoxymethyl)spiro[3.3]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c16-14-8-15(9-14)6-13(7-15)11-17-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXRMEVAKWRZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(=O)C2)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2942980.png)

![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)

![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)

![Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B2942987.png)

![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)

![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2942996.png)

![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]pyridine-4-carbohydrazide](/img/structure/B2942997.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2942999.png)